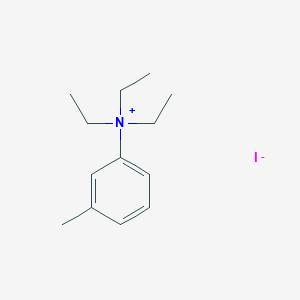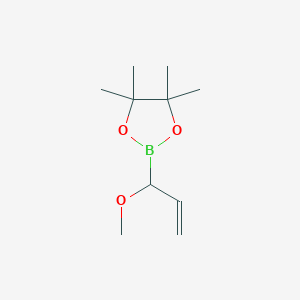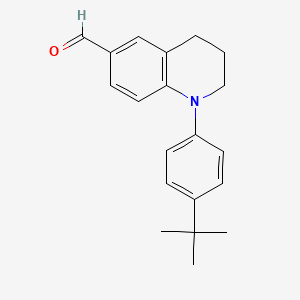
Dimethyl 2,2'-sulfanediyldibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,2’-sulfanediyldibenzoate is an organic compound with the molecular formula C16H14O4S2. It is known for its unique structure, which includes two benzene rings connected by a sulfur bridge. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl 2,2’-sulfanediyldibenzoate can be synthesized through the reaction of 1,2-dibromoethane with methyl thiosalicylate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for Dimethyl 2,2’-sulfanediyldibenzoate are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 2,2’-sulfanediyldibenzoate undergoes various chemical reactions, including:
Oxidation: The sulfur bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur bridge, forming thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,2’-sulfanediyldibenzoate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for synthesizing more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl 2,2’-sulfanediyldibenzoate involves its ability to undergo redox reactions due to the presence of the sulfur bridge. This redox activity can influence various biochemical pathways, making it a compound of interest in medicinal chemistry. The exact molecular targets and pathways are still under investigation, but its reactivity with biological molecules is a key area of study .
Vergleich Mit ähnlichen Verbindungen
2,2’-Disulfanediyldibenzoic acid: Similar structure but with carboxylic acid groups instead of ester groups.
2,5-Dimethyl-3-furoic acid: Another sulfur-containing compound with different structural features.
Eigenschaften
CAS-Nummer |
49590-24-1 |
|---|---|
Molekularformel |
C16H14O4S |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
methyl 2-(2-methoxycarbonylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C16H14O4S/c1-19-15(17)11-7-3-5-9-13(11)21-14-10-6-4-8-12(14)16(18)20-2/h3-10H,1-2H3 |
InChI-Schlüssel |
HXPPFORQTMVVDY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1SC2=CC=CC=C2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Oxoandrost-4-en-17-yl 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B14132881.png)
![[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14132889.png)

![1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one](/img/structure/B14132905.png)

![2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14132908.png)





